![molecular formula C18H18N4O2S B2647128 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide CAS No. 946272-91-9](/img/structure/B2647128.png)
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide
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Description
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Processes : Compounds structurally related to N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide have been synthesized using various methods. For instance, Zang Jia-liang et al. (2009) described the synthesis of dasatinib, an antitumor agent, which includes similar structural elements (Zang Jia-liang, Chen Yi-fen, & Jie Yafei, 2009).
Crystal Structure and Conformation : The study of crystal structures, as in the work of S. Ji (2006), provides insights into the molecular conformation of related compounds. Understanding the crystal structure can be vital for applications in medicinal chemistry (S. Ji, 2006).
Biological Activity
Antibacterial and Antifungal Properties : Compounds like 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a structurally related compound, have shown antibacterial and antifungal activities. Such studies, like the one by Vasu et al. (2005), contribute to the understanding of the potential therapeutic applications of these compounds (Vasu, K. Nirmala, D. Chopra, S. Mohan, & J. Saravanan, 2005).
Anticancer Activity : Studies on related compounds, such as the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer agents, indicate potential applications in cancer treatment. Research like Rahmouni et al. (2016) explores the structure-activity relationship of these compounds, which can inform the development of similar molecules for therapeutic use (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, & H. Ben Jannet, 2016).
Potential Therapeutic Applications
Antitumor Agents : Compounds like dasatinib, synthesized by Zang Jia-liang et al. (2009), serve as antitumor agents. This implies that structurally similar compounds might also have potential in treating various cancers (Zang Jia-liang, Chen Yi-fen, & Jie Yafei, 2009).
Dual Src/Abl Kinase Inhibitor : The discovery of compounds like N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide highlights their use as dual Src/Abl kinase inhibitors with potent antitumor activity in preclinical assays. This research by Lombardo et al. (2004) may provide a framework for understanding the applications of this compound in cancer therapy (L. Lombardo, F. Lee, Ping Chen, et al., 2004).
properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-3-24-17-11-16(19-12(2)20-17)21-13-6-8-14(9-7-13)22-18(23)15-5-4-10-25-15/h4-11H,3H2,1-2H3,(H,22,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNFGCRYJFPGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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